2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride
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Overview
Description
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves multi-step organic reactions One common method includes the condensation of a trifluoromethyl-substituted aldehyde with a suitable amine, followed by cyclization to form the dihydropyrimidinone core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminobutan-2-yl)-5-fluoroaniline: Shares a similar aminobutan-2-yl structure but differs in the presence of a fluorine atom instead of a trifluoromethyl group.
Quinazolin-4(3H)-ones: Structurally related compounds with a similar dihydropyrimidinone core but different substituents.
Uniqueness
2-(2-Aminobutan-2-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C9H13ClF3N3O |
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Molecular Weight |
271.67 g/mol |
IUPAC Name |
2-(2-aminobutan-2-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C9H12F3N3O.ClH/c1-3-8(2,13)7-14-5(9(10,11)12)4-6(16)15-7;/h4H,3,13H2,1-2H3,(H,14,15,16);1H |
InChI Key |
YDGBOWQMXFCUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(F)(F)F)N.Cl |
Origin of Product |
United States |
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